molecular formula C12H23ClN2O B1413392 1'-Acetyl-2,4'-bipiperidine hydrochloride CAS No. 2108757-46-4

1'-Acetyl-2,4'-bipiperidine hydrochloride

Cat. No. B1413392
CAS RN: 2108757-46-4
M. Wt: 246.78 g/mol
InChI Key: FMSHKHKDZCPEMV-UHFFFAOYSA-N
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Description

1’-Acetyl-2,4’-bipiperidine hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are key synthetic fragments for drug design. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of 1’-Acetyl-2,4’-bipiperidine hydrochloride is C12H23ClN2O . It is a heterocyclic compound with a six-membered ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are formed through intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

LC-MS/MS for Quantitative Determination

A liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was validated for the quantitative determination of a compound structurally similar to 1'-Acetyl-2,4'-bipiperidine hydrochloride, namely SCH 211803, in rat and monkey plasma. The method, characterized by rapidness, sensitivity, specificity, accuracy, and reproducibility, was developed for supporting pre-clinical studies and utilized automated 96-well plate protein precipitation for sample processing (Yang et al., 2004).

Molecular Structures and Interactions

Cocrystal Characterization

The cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride were studied, revealing their belonging to the monoclinic system with C 2/ c space group. This study detailed the molecular arrangements, hydrogen bonding patterns, and interaction with Cl− anions, providing insights into the molecular structure and interactions of similar piperidine-based compounds (Dega-Szafran et al., 2006).

Radiolabeling for PET Studies

Improved Synthesis and Radiolabeling

An enhanced synthesis method for the precursor acetic acid-piperidine-4-yl ester was developed, crucial for the production of [11C]MP4A, a tracer used in PET studies of the acetylcholine neurotransmission system. The highly purified precursor led to a tracer with high radiochemical purity, indicating the relevance of this approach in preparing compounds for neuroimaging and potentially for studies involving 1'-Acetyl-2,4'-bipiperidine hydrochloride (Carpinelli et al., 2006).

Enzymatic Inhibition Studies

Tyrosinase Inhibition

A study synthesized N-substituted biperidines, including structures similar to 1'-Acetyl-2,4'-bipiperidine hydrochloride, and evaluated them as tyrosinase inhibitors. Potent inhibition was observed, indicating the compound's potential in drug design and its relevance in studies focused on enzymatic inhibition (Khan et al., 2005).

Mechanism of Action

Target of Action

1’-Acetyl-2,4’-bipiperidine hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . .

Biochemical Pathways

Piperidine derivatives are known to play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The exact pathways and their downstream effects for this specific compound need further investigation.

properties

IUPAC Name

1-(4-piperidin-2-ylpiperidin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c1-10(15)14-8-5-11(6-9-14)12-4-2-3-7-13-12;/h11-13H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSHKHKDZCPEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-Acetyl-2,4'-bipiperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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